molecular formula C3F7IO3S B8478254 2-Iodohexafluoropropyl Fluorosulfate CAS No. 77570-01-5

2-Iodohexafluoropropyl Fluorosulfate

Cat. No.: B8478254
CAS No.: 77570-01-5
M. Wt: 375.99 g/mol
InChI Key: RQZWJAQAGOXRBZ-UHFFFAOYSA-N
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Description

2-Iodohexafluoropropyl Fluorosulfate (CAS 684-35-5) is a specialized chemical reagent that incorporates two highly reactive functional groups, making it a valuable building block for advanced synthetic and materials chemistry research. With a molecular formula of C3HF7O3S and a molecular weight of 250.092 g/mol , this compound is designed for professional laboratory use. The compound's primary research value lies in its potential application in Sulfur Fluoride Exchange (SuFEx) click chemistry. SuFEx is a next-generation click reaction that allows for the reliable and modular assembly of complex molecules under mild conditions . The fluorosulfate group (-OSO2F) acts as a latent electrophile that can undergo efficient exchange with nucleophiles like phenols and amines, enabling the construction of sulfonate and sulfate linkages with high selectivity . This reactivity is widely exploited in chemical biology for probing protein interactions and in polymer science for creating new materials . Concurrently, the iodohexafluoropropyl moiety provides a versatile handle for further functionalization. Perfluoroalkyl iodide groups are known to serve as effective chain-transfer agents in the radical polymerization of fluorinated monomers, leading to the manufacture of specialized perfluoropolymers and elastomers . The combination of these two groups in a single molecule makes this compound a unique bifunctional reagent for developing novel polymers, high-performance materials, and covalent probes. Disclaimer: This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

77570-01-5

Molecular Formula

C3F7IO3S

Molecular Weight

375.99 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-fluorosulfonyloxy-2-iodopropane

InChI

InChI=1S/C3F7IO3S/c4-1(11,2(5,6)7)3(8,9)14-15(10,12)13

InChI Key

RQZWJAQAGOXRBZ-UHFFFAOYSA-N

Canonical SMILES

C(C(OS(=O)(=O)F)(F)F)(C(F)(F)F)(F)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Fluorosulfate Compounds

Fluorosulfates are a class of compounds containing the -OSO₂F functional group. Below, 2-Iodohexafluoropropyl Fluorosulfate is compared to structurally or functionally related fluorosulfates, focusing on dissociation energy, stability, and chemical roles.

Fluorine Fluorosulfate (F-OSO₂F)

  • Dissociation Energy: Not explicitly reported, but fluorine fluorosulfate is noted for its extreme explosivity, limiting practical use.
  • Stability : Highly unstable and dangerous to handle; decomposes violently under mild conditions .
  • Chemical Role : Primarily a radical generator, though its instability restricts applications.

Chlorine Fluorosulfate (Cl-OSO₂F)

  • Dissociation Energy : 45 kcal/mol (highest among fluorosulfates studied in radical generation) .
  • Stability : More stable than fluorine fluorosulfate but exhibits dual functionality due to the polarized Cl⁺-OSO₂F⁻ structure.
  • Chemical Role : Acts as both a radical reagent and an electrophilic chlorinating agent .

Difluoroaminofluorosulfate (NF₂-OSO₂F)

  • Dissociation Energy: Not quantified, but the NF₂ group’s positive polarization suggests complex reactivity.
  • Stability: Moderate; polarized NF₂⁺-OSO₂F⁻ structure enables non-radical pathways.
  • Chemical Role : Dual functionality in radical and electrophilic reactions .

This compound

  • Dissociation Energy: No experimental data available.
  • Stability: Unknown; iodine’s polarizability and steric bulk may enhance stability compared to lighter halogens.
  • Chemical Role : Hypothesized to act as an iodinating agent or electrophile, but empirical studies are lacking .

Data Table: Key Properties of Fluorosulfates

Compound Dissociation Energy (kcal/mol) Stability Primary Chemical Role
Fluorine Fluorosulfate Not reported Extremely explosive Radical generation (limited use)
Chlorine Fluorosulfate 45 Moderate Radical/electrophilic reagent
Difluoroaminofluorosulfate Not reported Moderate Dual radical/electrophilic pathways
This compound Not reported Unknown Potential iodination (speculative)

Research Findings and Gaps

  • Radical Generation : Chlorine fluorosulfate (45 kcal/mol) is the most stable radical precursor among fluorosulfates, while fluorine fluorosulfate’s explosivity limits utility .
  • Electrophilic Behavior : Polarized halogen or functional groups (e.g., Cl⁺, NF₂⁺) enable electrophilic reactions, a trait possibly shared by this compound due to iodine’s polarizability.
  • Knowledge Gaps: No experimental data exist on the dissociation energy, thermal stability, or reaction pathways of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Iodohexafluoropropyl Fluorosulfate, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via halogen-exchange reactions or fluorosulfation of iodinated precursors. For example, reacting hexafluoropropylene derivatives with iodine in the presence of fluorosulfonic acid under anhydrous conditions. Purity optimization involves fractional distillation under inert atmospheres (e.g., argon) and characterization via 19F^{19}\text{F} NMR to confirm absence of byproducts like unreacted iodine or fluorosulfuric acid residues. Post-synthesis, column chromatography using fluorinated stationary phases (e.g., C8-modified silica) can isolate the target compound .

Q. How should researchers characterize the thermal stability of this compound?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical. Conduct experiments under nitrogen to avoid hydrolysis, with heating rates ≤5°C/min. Monitor decomposition onset temperatures and exothermic peaks. Complementary FTIR or Raman spectroscopy can identify degradation products (e.g., SO2_2F2_2 or HF release). For conflicting data, replicate studies with varied sample masses and crucible materials (e.g., platinum vs. alumina) to assess instrumental artifacts .

Q. What solvent systems are compatible with this compound for reactivity studies?

  • Methodological Answer : Use fluorinated solvents (e.g., hexafluorobenzene, perfluorodecalin) to enhance solubility and minimize nucleophilic interference. Polar aprotic solvents like dichloromethane or acetonitrile may be suitable but require rigorous drying (molecular sieves, <10 ppm H2_2O). Avoid protic solvents (e.g., alcohols) due to rapid hydrolysis. Solvent selection should align with reaction mechanisms: non-polar media favor electrophilic substitutions, while polar media may stabilize ionic intermediates .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in SuFEx (Sulfur Fluoride Exchange) click chemistry?

  • Methodological Answer : The iodine atom acts both as a leaving group and a steric/electronic modulator. In SuFEx reactions, nucleophilic substitution at the fluorosulfate group is enhanced by the electron-withdrawing hexafluoropropyl chain. Compare kinetics with non-iodinated analogs using 19F^{19}\text{F} NMR to track fluoride displacement. Computational modeling (DFT) can elucidate transition-state stabilization effects from iodine’s polarizability .

Q. What strategies mitigate competing side reactions (e.g., elimination or hydrolysis) during fluorosulfate functionalization?

  • Methodological Answer : Control reaction temperature (<0°C) and employ scavengers (e.g., molecular sieves for H2_2O, silver salts for iodide byproducts). Use bulky bases (e.g., 2,6-lutidine) to deprotonate intermediates without promoting elimination. For hydrolysis-prone systems, conduct reactions in microfluidic reactors with precise residence time control. LC-MS monitoring can identify transient intermediates and adjust conditions in real-time .

Q. How can researchers resolve contradictions in reported fluorosulfate-protein adduct stability?

  • Methodological Answer : Adduct stability depends on the protein microenvironment (e.g., pH, adjacent residues). For unstable adducts (e.g., lysine fluorosulfates), use cryo-EM or X-ray crystallography to identify stabilizing interactions (e.g., hydrogen bonding with arginine residues). Compare half-lives via radiolabeled 35S^{35}\text{S} fluorosulfate probes and mass spectrometry. For conflicting data, validate using orthogonal techniques like fluorescence polarization or SPR .

Q. What experimental designs optimize selectivity for tyrosine vs. lysine residues in fluorosulfate-based protein labeling?

  • Methodological Answer : Adjust pH to exploit residue-specific pKa_a differences. Tyrosine (phenol pKa_a ~10) reacts preferentially under mildly basic conditions (pH 8–9), while lysine (amine pKa_a ~10.5) requires higher pH. Use competitive labeling assays with fluorosulfate analogs bearing clickable handles (e.g., alkyne tags) and analyze via SDS-PAGE/Edman degradation. Site-directed mutagenesis can validate residue accessibility .

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